Absence of Published Biological Activity Data Prevents Direct Comparison
A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and the PDB returned zero records containing quantitative biological activity (IC50, Ki, EC50, % inhibition) for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)picolinamide. The closest structurally characterized analog, (S)-6-(1H-Imidazol-1-yl)-4-methyl-N-(1-(methylsulfonyl)piperidin-3-yl)picolinamide, demonstrates CD38 inhibitory activity with an IC50 of 5.5 nM [1]. However, this comparator differs at three critical positions: piperidine substitution point (3-yl vs. 4-yl), presence of a methylene spacer, and imidazole decoration on the picolinamide ring. No direct head-to-head comparison exists.
| Evidence Dimension | Biological potency (IC50) against a defined target |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | (S)-6-(1H-Imidazol-1-yl)-4-methyl-N-(1-(methylsulfonyl)piperidin-3-yl)picolinamide: IC50 = 5.5 nM (CD38) |
| Quantified Difference | Cannot be calculated |
| Conditions | CD38 enzymatic assay (BindingDB BDBM783087) |
Why This Matters
Without target-specific potency data, scientific users cannot assess whether this compound offers any affinity, selectivity, or functional advantage over even the nearest structurally characterized analog.
- [1] BindingDB Entry BDBM783087. (S)-6-(1H-Imidazol-1-yl)-4-methyl-N-(1-(methylsulfonyl)piperidin-3-yl)picolinamide. CD38 IC50: 5.5 nM. View Source
